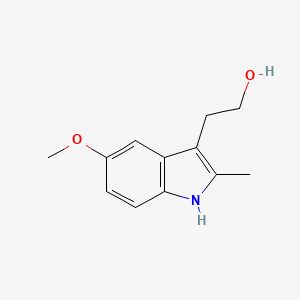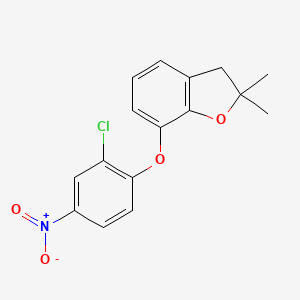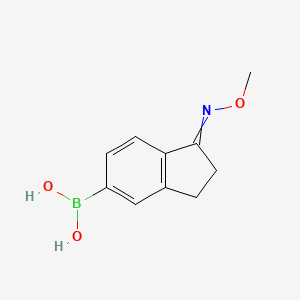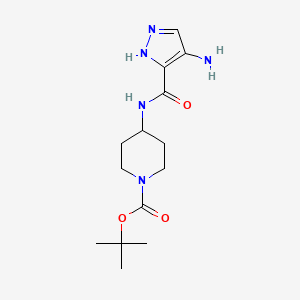![molecular formula C12H8N2OS B8605012 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the synthesis of various polyfunctional analogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process can be achieved through various synthetic techniques, including cyclization reactions and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput screening and computational chemistry to optimize the reaction conditions. The use of advanced synthetic techniques and automation allows for the efficient production of this compound on a large scale .
化学反応の分析
Types of Reactions
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives .
科学的研究の応用
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals
作用機序
The mechanism of action of 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase I, leading to the stabilization of the enzyme-DNA complex and preventing DNA replication. This mechanism is particularly relevant in its anticancer activity .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a pyridine ring
Uniqueness
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for extensive functionalization. This makes it a versatile compound for the development of various bioactive molecules .
特性
分子式 |
C12H8N2OS |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-10-9(6-7-13-11)16-12(14-10)8-4-2-1-3-5-8/h1-7H,(H,13,15) |
InChIキー |
SWDRVDNQYOVTHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


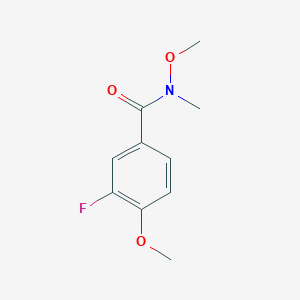



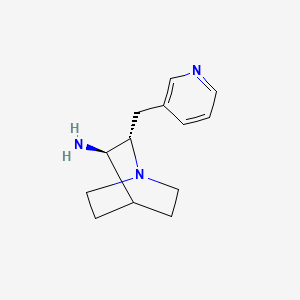

![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)

![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)
